molecular formula C34H47NO10 B14784778 15-Deoxyaconitine

15-Deoxyaconitine

Cat. No.: B14784778
M. Wt: 629.7 g/mol
InChI Key: PHDZNMWTZQPAEW-COUMZQBSSA-N
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Description

15-Deoxyaconitine (also known as Indaconitine, CAS: 4491-19-4) is a diterpenoid alkaloid derived from Aconitum carmichaelii Debx., a plant renowned for its bioactive but toxic constituents . Its molecular formula is C₃₄H₄₇NO₁₀, with a molecular weight of 629.75 g/mol . The compound is characterized by high purity (>98% via HPLC/GC analysis) and requires storage at <−15°C for long-term stability .

Properties

Molecular Formula

C34H47NO10

Molecular Weight

629.7 g/mol

IUPAC Name

[(1S,5S,8R,13R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,31-,32-,33+,34-/m0/s1

InChI Key

PHDZNMWTZQPAEW-COUMZQBSSA-N

Isomeric SMILES

CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@]5(CC([C@]6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical transformations. One notable method involves the conversion of aconitine to indaconitine by replacing a secondary hydroxyl group with hydrogen and substituting an imino-methyl group for the imino-ethyl group . This process involves several steps, including oxidation and reduction reactions.

Industrial Production Methods: Industrial production of indaconitine typically involves extraction from Aconitum plants followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves chromatographic techniques to isolate indaconitine from other alkaloids .

Comparison with Similar Compounds

Comparison with Structurally Related Aconitum Alkaloids

Structural and Functional Differences

The table below highlights key distinctions between 15-Deoxyaconitine and related compounds:

Parameter This compound Hypaconitine Aconitine N-Deethyl-Deoxyaconitine
Molecular Formula C₃₄H₄₇NO₁₀ C₃₄H₄₇NO₁₁ C₃₄H₄₇NO₁₁ C₃₂H₄₃NO₁₀
Key Modifications Lacks hydroxyl at C-15 Additional hydroxyl at C-15 Hydroxyl at C-8, acetyl at C-14 De-ethylated at N-position
Source Aconitum carmichaelii Aconitum spp. Aconitum spp. Semi-synthetic derivative
Toxicity High (presumed) Extremely high Extremely high Reduced toxicity vs. parent compound
Primary Use Research compound Rheumatism studies Neurotoxicity studies Mechanistic research
Purity >98% >95% (typical) >95% (typical) ~80% (semi-synthetic)
Key Observations:
  • Structural Basis for Toxicity: The absence of a hydroxyl group at C-15 in this compound may reduce its binding affinity to voltage-gated sodium channels compared to Aconitine and Hypaconitine, which are notorious for their neurotoxic effects .
  • N-Deethylation : The semi-synthetic derivative N-Deethyl-Deoxyaconitine (synthesized via NBS-mediated de-ethylation) exhibits lower toxicity, suggesting that alkylation at the nitrogen atom enhances toxicity in parent compounds .

Pharmacological and Clinical Profiles

  • However, its toxicity profile limits therapeutic exploration .
  • Hypaconitine : Widely studied for rheumatism treatment but restricted due to narrow therapeutic index. Acts via modulation of inflammatory cytokines (e.g., TNF-α, IL-6) .
  • Aconitine : Used in traditional medicine for pain relief but banned in many countries due to fatal cardiotoxicity.

Research Implications and Challenges

  • Toxicity Mitigation : Derivatives like N-Deethyl-Deoxyaconitine highlight strategies to reduce toxicity while retaining bioactivity .
  • Structural-Activity Relationships (SAR) : The benzoate and acetate esters in this compound (vs. acetyl groups in Aconitine) may influence solubility and metabolic stability .

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